molecular formula C16H16FNO2 B4044255 2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide

2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide

Cat. No.: B4044255
M. Wt: 273.30 g/mol
InChI Key: JOCQMAMJFDGPJU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Synthesis

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds similar to 2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide, has shown potent and selective Met kinase inhibitors properties. These compounds have demonstrated complete tumor stasis in specific human gastric carcinoma xenograft models following oral administration, leading to their advancement into clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Spectroscopic Properties and Antipathogenic Activity

Research into thiourea derivatives, related to this compound, has explored their synthesis, characterization by elemental analysis, IR, and NMR spectroscopy, and testing for interaction with bacterial cells. These studies have revealed significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the potential of these derivatives for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescence and Sensing Applications

Investigations into new fluorophores based on polyether N,N‘-[oxybis(3-oxapentamethylenoxy)-2-phenyl]bis(9-anthracenecarbonamide) and its analogues have synthesized compounds that show significant fluorescence intensity increases upon complexation with alkaline-earth-metal ions. This "off-on" fluorescence characteristic, derived from strong binding modes, suggests applications in sensing and molecular probes (Morozumi, Anada, & Nakamura, 2001).

Material Development

The synthesis of semiaromatic polyamides containing carboxyl units from derivatives like 2-(bis(4-hydroxyphenyl)methyl)benzoic acid has led to materials with high glass transition temperatures, demonstrating good thermal mechanical performance. Such polymers have potential uses in composite materials and as compatibilizers due to their enhanced interfacial adhesion properties (Zhang et al., 2017).

Biological Evaluation

A series of novel derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising activity, highlighting their potential for further exploration as antimicrobial agents (Velupillai, Shingare, & Mane, 2015).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12(20-15-10-8-13(17)9-11-15)16(19)18(2)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCQMAMJFDGPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.